molecular formula C6Ce2O12 B1215855 Cerium oxalate CAS No. 7047-99-6

Cerium oxalate

Cat. No. B1215855
CAS RN: 7047-99-6
M. Wt: 544.29 g/mol
InChI Key: ZMZNLKYXLARXFY-UHFFFAOYSA-H
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Patent
US05248328

Procedure details

A solution of cobalt chloride having a gravity of 1.05 g/cm3 was mixed with a solution of cerium nitrate and heated to 35° C., followed by adding, while stirring a solution of ammonium oxalate having a gravity of 1.03 g/m3 and a pH 3. The quantity of ammonium oxalate added was 1.5 mole equivalent per mole equivalent of cobalt chloride and cerium nitrate. The precipitates of cobalt oxalate and cerium oxalate were obtained after reaction and filtrated in a vacuum filtrator to remove the mother liquid, washed by distilled water of 90° C. for 6 times, dried at 200° C., crushed and sieved by a 20 mesh sieve, reduced at 550° C. in hydrogen for 3 h, then crushed again and sieved by a 100 mesh sieve. The prepared cobalt powder contained 0.5% (wt.) cerium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Ce+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[NH4+].[NH4+]>[Co](Cl)Cl>[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Ce+3:5].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16].[Ce+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
The precipitates of cobalt oxalate

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Ce+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Ce+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.